rac-2-Despiperidyl-2-amino Repaglinide rac-2-Despiperidyl-2-amino Repaglinide Repaglinide aromatic amine is a member of acetamides.
Brand Name: Vulcanchem
CAS No.: 874908-11-9
VCID: VC0024102
InChI: InChI=1S/C22H28N2O4/c1-4-28-20-12-15(9-10-17(20)22(26)27)13-21(25)24-19(11-14(2)3)16-7-5-6-8-18(16)23/h5-10,12,14,19H,4,11,13,23H2,1-3H3,(H,24,25)(H,26,27)
SMILES: CCOC1=C(C=CC(=C1)CC(=O)NC(CC(C)C)C2=CC=CC=C2N)C(=O)O
Molecular Formula: C22H28N2O4
Molecular Weight: 384.476

rac-2-Despiperidyl-2-amino Repaglinide

CAS No.: 874908-11-9

Cat. No.: VC0024102

Molecular Formula: C22H28N2O4

Molecular Weight: 384.476

* For research use only. Not for human or veterinary use.

rac-2-Despiperidyl-2-amino Repaglinide - 874908-11-9

Specification

CAS No. 874908-11-9
Molecular Formula C22H28N2O4
Molecular Weight 384.476
IUPAC Name 4-[2-[[1-(2-aminophenyl)-3-methylbutyl]amino]-2-oxoethyl]-2-ethoxybenzoic acid
Standard InChI InChI=1S/C22H28N2O4/c1-4-28-20-12-15(9-10-17(20)22(26)27)13-21(25)24-19(11-14(2)3)16-7-5-6-8-18(16)23/h5-10,12,14,19H,4,11,13,23H2,1-3H3,(H,24,25)(H,26,27)
Standard InChI Key OSCVKZCOJUTUFD-UHFFFAOYSA-N
SMILES CCOC1=C(C=CC(=C1)CC(=O)NC(CC(C)C)C2=CC=CC=C2N)C(=O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

rac-2-Despiperidyl-2-amino Repaglinide (CAS No. 874908-11-9) is systematically named 4-[2-[[1-(2-aminophenyl)-3-methylbutyl]amino]-2-oxoethyl]-2-ethoxybenzoic acid . Its molecular structure integrates a benzoic acid backbone substituted with ethoxy and aminophenyl groups, linked via an acetamide bridge. The "rac-" prefix denotes the racemic mixture of stereoisomers at the chiral center, a critical factor influencing its biochemical interactions .

Table 1: Key Identifiers and Synonyms

PropertyValueSource
CAS No.874908-11-9
Molecular FormulaC22H28N2O4\text{C}_{22}\text{H}_{28}\text{N}_{2}\text{O}_{4}
Molecular Weight384.47 g/mol
IUPAC Name4-[2-[[1-(2-aminophenyl)-3-methylbutyl]amino]-2-oxoethyl]-2-ethoxybenzoic acid
Common SynonymsRepaglinide aromatic amine; SCHEMBL4096920

Stereochemical and Conformational Properties

The compound’s 3D conformation reveals a flexible backbone with nine rotatable bonds, facilitating interactions with biological targets . Hydrogen bonding capacity (3 donors, 5 acceptors) and a computed XLogP3-AA value of 4.1 suggest moderate lipophilicity, aligning with its solubility profile in organic solvents like DMSO and methanol .

Physicochemical Properties

Thermal and Solubility Characteristics

rac-2-Despiperidyl-2-amino Repaglinide exhibits a melting point range of 60–68°C and a predicted boiling point of 640.0±55.0°C . Its density is estimated at 1.172±0.06 g/cm³, consistent with solid-state packing efficiency. Solubility data indicate limited aqueous solubility but moderate miscibility in polar aprotic solvents:

Table 2: Solubility and Stability Profile

PropertyValueSource
Solubility in WaterInsoluble
Solubility in DMSOSlightly soluble
Solubility in MethanolSlightly soluble
Storage Conditions-20°C under inert atmosphere
pKa4.20±0.10

Spectroscopic and Computational Data

High-resolution mass spectrometry (HRMS) confirms an exact mass of 384.20490738 Da , while predictive models estimate a polar surface area of 98.5 Ų, indicative of membrane permeability limitations .

Metabolic and Pharmacological Relevance

Role as a Repaglinide Metabolite

As a primary metabolite of Repaglinide—a meglitinide-class antidiabetic—rac-2-Despiperidyl-2-amino Repaglinide is detected in fecal and urinary excretions. Metabolic pathways involve hepatic cytochrome P450-mediated dealkylation, altering the parent drug’s pharmacokinetic profile.

Implications for Drug Development

Studies leveraging this metabolite focus on:

  • Pharmacokinetic Modeling: Quantifying renal vs. hepatic clearance rates to optimize dosing regimens.

  • Toxicity Screening: Assessing metabolite accumulation risks in patients with impaired metabolism.

  • Stereochemical Impact: Evaluating enantiomer-specific activity to guide chiral synthesis efforts .

Synthetic and Analytical Considerations

Synthesis Pathways

Comparative Analysis with Structural Analogs

Table 3: Functional Analogues in Antidiabetic Research

CompoundStructural SimilarityTherapeutic Target
NateglinideBenzamide backboneATP-sensitive K⁺ channels
MitiglinideCarboxylic acid substituentPancreatic β-cell receptors
rac-2-Despiperidyl-2-amino RepaglinideAminophenyl-acetamide coreHepatic metabolite profiling

Future Research Directions

  • Enantiomeric Resolution: Isolating active stereoisomers to enhance therapeutic efficacy .

  • Prodrug Design: Modifying solubility for improved oral bioavailability .

  • Metabolite Tracking: Developing LC-MS/MS assays for clinical monitoring.

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